molecular formula C16H18O4 B1239713 methyl (2E,3E,5E)-3-(hydroxymethyl)-2-(methoxymethylene)-6-phenyl-hexa-3,5-dienoate

methyl (2E,3E,5E)-3-(hydroxymethyl)-2-(methoxymethylene)-6-phenyl-hexa-3,5-dienoate

Cat. No. B1239713
M. Wt: 274.31 g/mol
InChI Key: XWGUZWPMRPXZLV-OXWSSGALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (2E,3E,5E)-3-(hydroxymethyl)-2-(methoxymethylene)-6-phenyl-hexa-3,5-dienoate is a natural product found in Pterula with data available.

Scientific Research Applications

Synthesis Applications

  • Formal Synthesis of Strobilurins : This compound has been utilized in the synthesis of strobilurins A and X, which are known synthetic precursors for various applications. The process involves highly stereospecific reactions and efficient dehydroxylation steps (Grigorieva et al., 2010).

  • Facile Synthesis of Ethyl 2,4‐Dimethoxy‐6‐Perfluoroalkyl‐Benzoates : The compound has been used in the synthesis of ethyl 2,4-dimethoxy-6-perfluoroalkylbenzoates, highlighting its versatility in organic synthesis processes (Cao et al., 2010).

  • Synthesis of Ethyl 2-Ethoxy-4-Methoxy-6-Perfluoroalkylbenzoates : Its application extends to the synthesis of related compounds through intramolecular elimination processes, demonstrating its utility in complex organic syntheses (Cao et al., 1997).

Chemical Characterization and Properties

  • Study of Keto-Amine Tautomeric Forms : Research on similar compounds has provided insights into their structural properties, such as the keto-amine tautomeric form and intramolecular hydrogen bonding patterns (Odabaşoǧlu et al., 2003).

  • Understanding Reaction Mechanisms : Investigations into the reaction mechanisms of related compounds have helped elucidate the pathways and processes involved in their formation and transformation (Cao et al., 2002).

Applications in Antibiotic Synthesis

  • Intermediate in Strobilurin Antibiotics Synthesis : The compound has been used as an intermediate in the synthesis of strobilurin antibiotics, indicating its potential in pharmaceutical applications (Grigorieva et al., 2010).

properties

Product Name

methyl (2E,3E,5E)-3-(hydroxymethyl)-2-(methoxymethylene)-6-phenyl-hexa-3,5-dienoate

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

methyl (2E,3E,5E)-3-(hydroxymethyl)-2-(methoxymethylidene)-6-phenylhexa-3,5-dienoate

InChI

InChI=1S/C16H18O4/c1-19-12-15(16(18)20-2)14(11-17)10-6-9-13-7-4-3-5-8-13/h3-10,12,17H,11H2,1-2H3/b9-6+,14-10-,15-12+

InChI Key

XWGUZWPMRPXZLV-OXWSSGALSA-N

Isomeric SMILES

CO/C=C(\C(=C/C=C/C1=CC=CC=C1)\CO)/C(=O)OC

Canonical SMILES

COC=C(C(=CC=CC1=CC=CC=C1)CO)C(=O)OC

synonyms

hydroxystrobilurin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (2E,3E,5E)-3-(hydroxymethyl)-2-(methoxymethylene)-6-phenyl-hexa-3,5-dienoate
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methyl (2E,3E,5E)-3-(hydroxymethyl)-2-(methoxymethylene)-6-phenyl-hexa-3,5-dienoate
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methyl (2E,3E,5E)-3-(hydroxymethyl)-2-(methoxymethylene)-6-phenyl-hexa-3,5-dienoate
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methyl (2E,3E,5E)-3-(hydroxymethyl)-2-(methoxymethylene)-6-phenyl-hexa-3,5-dienoate
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methyl (2E,3E,5E)-3-(hydroxymethyl)-2-(methoxymethylene)-6-phenyl-hexa-3,5-dienoate
Reactant of Route 6
methyl (2E,3E,5E)-3-(hydroxymethyl)-2-(methoxymethylene)-6-phenyl-hexa-3,5-dienoate

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